molecular formula C13H19N2O4P B3266947 3-INDOXYL CHOLINE PHOSPHATE CAS No. 439809-44-6

3-INDOXYL CHOLINE PHOSPHATE

Cat. No.: B3266947
CAS No.: 439809-44-6
M. Wt: 298.27 g/mol
InChI Key: BUOOPGZGLXBVCI-UHFFFAOYSA-N
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Description

3-Indoxyl choline phosphate is a compound that includes a phosphate group, a choline molecule, and a 3-indoxyl group. It is commonly used as a chromogenic substrate in biochemical assays, particularly for detecting phosphatidylcholine-specific phospholipase C activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-indoxyl choline phosphate typically involves the reaction of indoxyl with a phosphate ester to form 3-indoxyl phosphate. This intermediate is then reacted with choline to produce the final compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing and temperature control is also common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Indoxyl choline phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Indoxyl choline phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-indoxyl choline phosphate involves its hydrolysis by phospholipase C, which cleaves the phosphate group, releasing indoxyl. The indoxyl then undergoes oxidation to form indigo, a blue dye, which can be easily detected . This makes it a valuable tool in assays for detecting enzyme activity.

Comparison with Similar Compounds

Uniqueness: 3-Indoxyl choline phosphate is unique due to its specific use as a chromogenic substrate for phospholipase C, making it highly valuable in biochemical assays. Unlike indoxyl sulfate, which is primarily a metabolic byproduct, this compound is synthetically designed for specific biochemical applications .

Properties

IUPAC Name

1H-indol-3-yl 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N2O4P/c1-15(2,3)8-9-18-20(16,17)19-13-10-14-12-7-5-4-6-11(12)13/h4-7,10,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOOPGZGLXBVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001124867
Record name Ethanaminium, 2-[[hydroxy(1H-indol-3-yloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439809-44-6
Record name Ethanaminium, 2-[[hydroxy(1H-indol-3-yloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439809-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, 2-[[hydroxy(1H-indol-3-yloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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